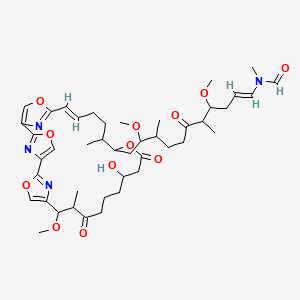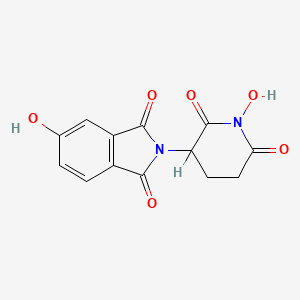
5,1'-Dihydroxy thalidomide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,N-Dihydroxythalidomide is a hydroxylated metabolite of thalidomide, a compound initially developed as a sedative in the 1950s. Thalidomide was later withdrawn due to its teratogenic effects but has since found applications in treating various conditions such as multiple myeloma and leprosy. 5,N-Dihydroxythalidomide has shown to be a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production, making it a compound of interest in anti-inflammatory and anti-cancer research .
Preparation Methods
The synthesis of 5,N-Dihydroxythalidomide involves the hydroxylation of thalidomide. This can be achieved through enzymatic reactions using liver microsomes from humans or animals, particularly involving cytochrome P450 enzymes such as CYP2C19, CYP2C9, and CYP1A1 . The hydroxylation primarily occurs at the 5-position in the phthaloyl moiety and the nitrogen atom of the imide ring . Industrial production methods would likely involve optimizing these enzymatic reactions for large-scale synthesis.
Chemical Reactions Analysis
5,N-Dihydroxythalidomide undergoes various chemical reactions, including:
Oxidation: Further hydroxylation can occur, leading to the formation of additional hydroxylated metabolites.
Reduction: The compound can be reduced back to thalidomide under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include cytochrome P450 enzymes for hydroxylation and reducing agents for reduction reactions.
Scientific Research Applications
5,N-Dihydroxythalidomide has several scientific research applications:
Chemistry: Used as a model compound to study hydroxylation reactions and enzyme kinetics.
Biology: Investigated for its role in modulating immune responses and inhibiting TNF-α production.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases and cancers due to its anti-inflammatory and anti-angiogenic properties.
Industry: Potential applications in the development of new drugs targeting TNF-α and other inflammatory mediators
Mechanism of Action
The mechanism of action of 5,N-Dihydroxythalidomide involves the inhibition of TNF-α production. This is achieved through the modulation of inflammatory cytokines and the inhibition of specific signaling pathways. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the selective degradation of transcription factors such as IKZF3 and IKZF1 . This results in the suppression of inflammatory responses and the inhibition of angiogenesis .
Comparison with Similar Compounds
5,N-Dihydroxythalidomide is unique compared to other hydroxylated metabolites of thalidomide due to its potent TNF-α inhibitory activity. Similar compounds include:
5-Hydroxythalidomide: Another hydroxylated metabolite with similar but less potent activity.
N-Hydroxythalidomide: Exhibits comparable biological activities but differs in its specific molecular targets.
cis-5-Hydroxythalidomide: Known for its tubulin polymerization-inhibitory activity
Properties
CAS No. |
478785-12-5 |
|---|---|
Molecular Formula |
C13H10N2O6 |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
5-hydroxy-2-(1-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H10N2O6/c16-6-1-2-7-8(5-6)12(19)14(11(7)18)9-3-4-10(17)15(21)13(9)20/h1-2,5,9,16,21H,3-4H2 |
InChI Key |
RLBGOICZNMULCW-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O)O |
Canonical SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O)O |
Synonyms |
5,N-dihydroxythalidomide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,6S,7R,7aS)-7-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]sulfamoyl]acetyl]amino]-6-[(2S,3S)-2-amino-3-phenylbutanoyl]oxy-4-carbamoyl-2-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1250103.png)
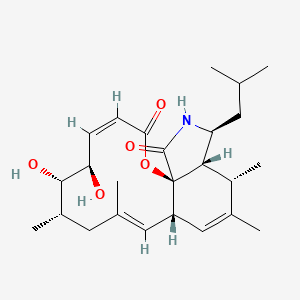

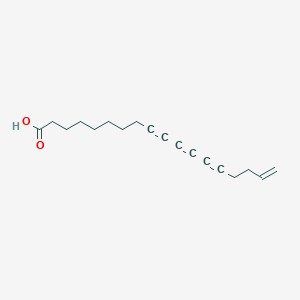

![2-Phenylpyrazolo[1,5-c]quinazoline](/img/structure/B1250111.png)
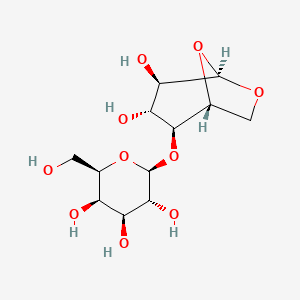
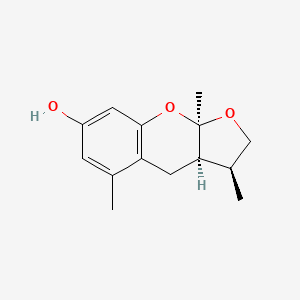

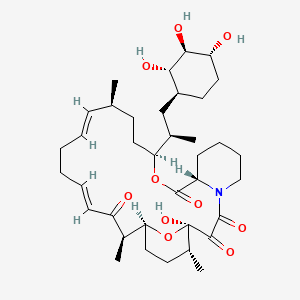
![(E)-3-[(2R,3R)-3-(3,4-dihydroxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]prop-2-enal](/img/structure/B1250119.png)
